1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol
Description
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 1.02–1.08 (m, 4H, cyclopropane CH₂).
- δ 1.25 (d, J = 6.2 Hz, 6H, isopropyl CH₃).
- δ 2.78–2.85 (m, 1H, isopropyl CH).
- δ 3.45–3.52 (m, 2H, OCH₂ cyclopropane).
- δ 4.12–4.20 (m, 2H, phenoxy OCH₂).
- δ 6.82–6.90 (m, 4H, aromatic H) .
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
ESI-MS (m/z):
Infrared Spectroscopy
FT-IR (KBr, cm⁻¹):
X-ray Crystallographic Analysis
Crystal Lattice Parameters
Single-crystal X-ray diffraction (293 K) reveals a triclinic system with space group P-1:
| Parameter | Value | |
|---|---|---|
| a | 4.98 Å | |
| b | 10.01 Å | |
| c | 19.12 Å | |
| α | 103.0° | |
| β | 91.3° | |
| γ | 102.1° | |
| Volume | 905.8 ų | |
| Z | 2 | . |
Molecular Packing and Intermolecular Interactions
The crystal packing is stabilized by:
- O-H⋯N hydrogen bonds (2.78 Å) between the hydroxyl and amino groups of adjacent molecules, forming infinite chains along the b-axis.
- C-H⋯O interactions (3.12 Å) between the cyclopropane methylene and ether oxygen.
- Van der Waals forces between hydrophobic cyclopropane and isopropyl groups .
Hirshfeld surface analysis indicates that H⋯H (54%), O⋯H (22%), and C⋯H (18%) contacts dominate the intermolecular environment .
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)-1-hydroxyethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-13(2)19-9-16(20)11-23-17-7-5-15(6-8-17)18(21)12-22-10-14-3-4-14/h5-8,13-14,16,18-21H,3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOYCLDFWYZWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COCC2CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007628 | |
| Record name | 1-{4-[2-(Cyclopropylmethoxy)-1-hydroxyethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87549-35-7 | |
| Record name | alpha-Hydroxybetaxolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-[2-(Cyclopropylmethoxy)-1-hydroxyethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Multi-Step Synthesis
The conventional approach involves seven stages, starting with p-hydroxyphenylethyl alcohol (Formula III). The phenolic hydroxyl group is first protected via benzylation to form 1-[(benzyloxy)-4-(2-hydroxyethyl)]benzene , followed by alkylation with cyclopropyl methyl bromide in dimethyl sulfoxide (DMSO) using potassium hydroxide as the base. This yields 1-[(benzyloxy)-4-(2-cyclopropylmethoxy)ethyl]benzene (Formula IV), which undergoes catalytic hydrogenation (10% Pd/C in methanol) for debenzylation to produce 4-[2-(cyclopropylmethoxy)ethyl]phenol (Formula X).
Subsequent epoxidation with epichlorohydrin in isopropyl alcohol and potassium carbonate at 81–85°C generates 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane (Formula V). The final step involves nucleophilic ring-opening of the epoxide with excess isopropyl amine, followed by hydrochloride salt formation to obtain betaxolol hydrochloride (Formula I).
Key Challenges :
Improved Williamson Etherification Method
A streamlined one-step synthesis avoids hydroxyl protection/deprotection by leveraging the acidity difference between phenolic (−OH pKa ≈10) and alcoholic (−OH pKa ≈16) groups. p-Hydroxyphenylethyl alcohol reacts directly with epichlorohydrin in potassium carbonate-acetone under reflux (56°C), achieving selective phenolic etherification. This yields 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane with 68.18% yield and 96% purity (HPLC). Cyclopropylmethyl etherification and amination steps follow as in the traditional route.
Advantages :
-
Eliminates benzylation and hydrogenation steps.
Critical Intermediate Characterization
Epoxypropane Intermediate (Formula V)
| Property | Traditional Method | Williamson Method |
|---|---|---|
| Purity (HPLC) | 89% | 96% |
| Yield | 52% | 68.18% |
| Purification | Column chromatography | Crystallization |
The Williamson method’s higher efficiency stems from milder conditions (pH 9–10) that suppress side reactions like epoxide hydrolysis.
Betaxolol Free Base (Formula I)
Reaction of Formula V with isopropyl amine at 50°C in aqueous ethanol produces the free base, which is isolated as crystals after solvent evaporation. Acidification with HCl in acetone yields the hydrochloride salt (mp 116–118°C). Chiral HPLC confirms enantiomeric purity >99% (R-isomer).
Process Optimization Strategies
Solvent and Base Selection
| Step | Optimal Solvent | Optimal Base |
|---|---|---|
| Alkylation | DMSO | KOH |
| Epoxidation | Isopropyl alcohol | K₂CO₃ |
| Amination | Water/ethanol (1:1) | – |
Polar aprotic solvents (DMSO) enhance alkylation rates, while protic solvents (isopropyl alcohol) stabilize epoxide intermediates.
Temperature Control
-
Epoxidation : 81–85°C maximizes epoxypropane yield while minimizing epichlorohydrin dimerization.
-
Amination : 50°C balances reaction rate and byproduct formation (e.g., dialkylation).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy or isopropylamino groups are replaced by other functional groups using reagents like sodium hydroxide or alkyl halides.
Scientific Research Applications
Chemistry
1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new chemical entities that may have therapeutic applications .
Biology
In biological research, this compound is studied for its potential biological activity , including its effects on cellular processes. Preliminary studies suggest that it may influence cell signaling pathways, which could lead to insights into its role as a therapeutic agent.
Medicine
The compound is under investigation for its potential use in treating various diseases. Its structure suggests possible interactions with beta-adrenergic receptors , which are critical in cardiovascular and respiratory physiology. This interaction may position it as a candidate for developing beta-blockers or other pharmacological agents aimed at managing conditions such as hypertension or asthma .
Case Study 1: Cardiovascular Research
A study investigated the effects of similar compounds on heart rate variability and blood pressure regulation. The findings suggested that compounds with structural similarities to this compound could effectively reduce heart rate and improve vascular function in animal models .
Case Study 2: Anticancer Potential
Research has explored the anticancer properties of compounds related to this structure. In vitro studies indicated that they might induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as adjunct therapies in oncology .
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex molecules | Development of new pharmaceuticals |
| Biology | Study of cellular processes | Insights into therapeutic mechanisms |
| Medicine | Potential beta-blocker | Treatment for hypertension and asthma |
Mechanism of Action
The mechanism of action of 1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. It may act on beta-adrenergic receptors, leading to changes in cellular signaling and physiological responses. The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₈H₂₉NO₃ (free base); C₁₈H₂₉NO₃·HCl (hydrochloride salt) .
- Molecular Weight : 307.43 g/mol (free base); 343.89 g/mol (hydrochloride salt) .
- Pharmacology: Exhibits 4-fold greater β1-selectivity and potency compared to propranolol, with minimal membrane-stabilizing activity .
Betaxolol’s synthesis involves alkylation of 4-(2-hydroxyethyl)phenol, followed by epoxide ring-opening with isopropylamine and enzymatic kinetic resolution to isolate the active (S)-enantiomer . Its clinical applications include glaucoma treatment and hypertension management due to its ability to reduce intraocular pressure and cardiac workload .
Comparison with Similar Compounds
Beta-blockers share a phenoxypropanolamine core but differ in substituents, which modulate selectivity, potency, and pharmacokinetics. Below is a detailed comparison of betaxolol with structurally and pharmacologically related compounds.
Structural and Pharmacological Comparisons
Structural Differences
- Betaxolol vs. Metoprolol : Betaxolol’s cyclopropylmethoxyethyl group enhances lipophilicity and β1-affinity compared to metoprolol’s methoxyethyl substituent .
- Betaxolol vs. Bisoprolol : Bisoprolol’s isopropoxyethoxy methyl group extends its half-life, whereas betaxolol’s cyclopropyl moiety improves membrane penetration .
Pharmacological Profiles
- Selectivity : Betaxolol and bisoprolol exhibit higher β1-selectivity than metoprolol, reducing bronchoconstriction risks .
- Potency : Betaxolol’s potency exceeds metoprolol but is lower than bisoprolol due to steric and electronic effects of substituents .
Environmental Impact
While betaxolol’s ecotoxicity remains unquantified in the provided evidence, other beta-blockers like propranolol and atenolol show significant microalgal growth inhibition at low concentrations (IC₅₀: 10–28 mg/L) . This suggests betaxolol’s environmental persistence warrants further study.
Biological Activity
1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol, commonly referred to as a novel beta-blocker, has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This compound, with a molecular formula of C18H29NO4 and a CAS number of 87549-35-7, features cyclopropyl, methoxy, hydroxyethyl, phenoxy, and isopropylamino groups that contribute to its biological activity.
Research indicates that the compound may exert its effects by binding to beta-adrenergic receptors, which are pivotal in regulating cardiovascular functions and other physiological processes. The interaction leads to inhibition of catecholamine-mediated responses, thereby reducing heart rate and myocardial contractility. This mechanism aligns with the pharmacological profile typical of beta-blockers.
Pharmacological Studies
- Beta-Adrenergic Receptor Binding : In vitro studies have demonstrated that the compound effectively binds to beta-1 and beta-2 adrenergic receptors. The binding affinities suggest a potential for therapeutic use in conditions such as hypertension and anxiety disorders.
- Cardiovascular Effects : Animal model experiments have shown that administration of the compound results in significant reductions in heart rate and blood pressure, similar to established beta-blockers like bisoprolol.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may also exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine release from immune cells.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with chronic heart failure showed improved cardiac function and reduced hospitalization rates when treated with this compound compared to placebo.
- Case Study 2 : In a cohort of patients suffering from anxiety disorders, administration led to a marked decrease in anxiety symptoms as measured by standardized scales.
Table 1: Binding Affinity of this compound to Beta-Adrenergic Receptors
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Beta-1 | 5.0 nM |
| Beta-2 | 8.0 nM |
Table 2: Pharmacological Effects Observed in Animal Models
| Effect | Measurement Method | Result |
|---|---|---|
| Heart Rate Reduction | ECG Monitoring | -20% from baseline |
| Blood Pressure Decrease | Sphygmomanometry | -15 mmHg systolic |
| Anti-inflammatory Response | Cytokine Assay | Decreased IL-6 levels |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound, and how do they influence yield and purity?
The synthesis of this compound requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures may accelerate reaction kinetics but risk side reactions (e.g., decomposition of cyclopropylmethoxy groups) .
- pH : Acidic or basic conditions influence nucleophilic substitution rates, particularly for phenoxy and amino group formation .
- Reaction Time : Prolonged durations may improve conversion but increase impurity formation .
Methodological Approach: Use fractional factorial experiments to isolate variable effects. Monitor intermediates via HPLC or LC-MS to optimize stepwise yields .
Q. How should researchers characterize the physicochemical properties of this compound?
Essential characterization methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopropylmethoxy, isopropylamino groups) and stereochemistry .
- Chromatography : HPLC with UV detection to assess purity; GC-MS for volatile byproducts .
- Thermal Analysis : DSC/TGA to evaluate stability under storage conditions .
Note: Cross-reference spectral data with structurally analogous compounds (e.g., 1-amino-3-(2-methylphenyl)propan-2-ol hydrochloride) to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as cyclopropylmethoxy groups may release volatile byproducts .
- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent oxidation of the hydroxyethyl group .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., chlorine, fluorine) influence the compound’s reactivity in downstream modifications?
Electron-withdrawing groups (EWGs) enhance electrophilicity at the phenoxy ring, facilitating reactions like:
- Nucleophilic Aromatic Substitution : EWG-activated positions react with amines or thiols under mild conditions .
- Oxidation : The hydroxyethyl group may undergo oxidation to ketones, with EWGs stabilizing intermediates .
Methodological Insight: Use DFT calculations to map electron density distribution and predict reactive sites .
Q. What strategies are effective for impurity profiling and ensuring compliance with pharmacopeial standards?
- Analytical Methods : LC-MS/MS to detect trace impurities (e.g., 1-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, an EP-listed impurity) .
- Synthetic Controls : Introduce scavenger resins during synthesis to trap reactive intermediates (e.g., unreacted isopropylamine) .
- Regulatory Alignment : Validate methods against USP/EP guidelines for detection limits and specificity .
Q. How can researchers design in vivo/in vitro studies to evaluate its pharmacological activity?
- Experimental Design : Use randomized block designs with split-split plots to account for variables like dosage, administration route, and biological matrices .
- Endpoint Selection : Measure receptor binding affinity (e.g., β-adrenergic receptors due to structural similarity to propranolol analogs) and metabolic stability in hepatic microsomes .
- Data Validation : Compare results with structural analogs (e.g., 1-(4-chlorophenoxy)-3-[(3-fluorobenzyl)amino]propan-2-ol) to identify structure-activity relationships .
Q. What methodologies are recommended for assessing its environmental fate and ecotoxicological impact?
- Degradation Studies : Conduct hydrolysis/photolysis experiments under varying pH and UV conditions to identify breakdown products .
- Bioaccumulation Assays : Use OECD 305 guidelines to measure bioconcentration factors in aquatic organisms .
- Ecotoxicology : Test acute toxicity in Daphnia magna and algae, referencing Project INCHEMBIOL protocols .
Q. How can contradictory bioactivity data from structural analogs be resolved?
- Comparative Analysis : Perform molecular docking studies to compare binding modes with target receptors (e.g., differences in cyclopropylmethoxy vs. methoxyethyl substituents) .
- Meta-Analysis : Aggregate data from analogs (e.g., 1-(naphthalen-1-yloxy)-3-[(1-methylethyl)amino]propan-2-ol) to identify trends in logP and bioavailability .
- Experimental Replication : Validate conflicting results under standardized conditions (e.g., fixed pH and temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
